molecular formula C9H11Cl2NS B2964823 6-chloro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride CAS No. 1049751-84-9

6-chloro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride

Cat. No.: B2964823
CAS No.: 1049751-84-9
M. Wt: 236.15
InChI Key: MUERRAOQPFXTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride (CAS: 191608-09-0) is a bicyclic organic compound featuring a thiochromen backbone with a chlorine substituent at the 6-position and an amine group at the 4-position. Its molecular formula is C₉H₁₁Cl₂NO, with an average molecular mass of 220.093 g/mol and a monoisotropic mass of 219.021769 g/mol . The compound is stereochemically defined, with the (4S)-enantiomer being explicitly characterized (CAS: 1956436-48-8) .

The IUPAC name is (4S)-6-chloro-3,4-dihydro-2H-chromen-4-amine hydrochloride, and it is identified by ChemSpider ID 25549146 and MDL numbers MFCD24435622 . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive chromane derivatives, which are often explored for antimicrobial, antiproliferative, or cardiovascular applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNS.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUERRAOQPFXTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1N)C=C(C=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride typically involves the chlorination of 3,4-dihydro-2H-thiochromene followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or amine derivatives under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

6-chloro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride is used extensively in scientific research, particularly in the field of proteomics. It serves as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. Additionally, it has applications in medicinal chemistry for the development of potential therapeutic agents .

Mechanism of Action

The exact mechanism of action for 6-chloro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride is not well-documented. it is believed to interact with specific molecular targets, potentially modifying protein structures and influencing biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs: Chroman/Thiochromen Derivatives

Compounds sharing the chroman or thiochromen backbone are compared below:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Findings
6-Chloro-3,4-dihydro-2H-thiochromen-4-ylamine HCl C₉H₁₁Cl₂NO 6-Cl, 4-NH₂ 220.09 Antimicrobial/antiproliferative research
6-Methoxy-chroman-3-ylamine HCl C₁₀H₁₄ClNO₂ 6-OCH₃, 3-NH₂ 215.68 Not explicitly stated; structural analog
(S)-Chroman-4-ylamine HCl C₉H₁₂ClNO 4-NH₂ (no Cl) 185.65 Chiral building block in synthesis

Key Differences :

  • Substituent Position: The target compound’s chlorine at C6 distinguishes it from non-halogenated analogs like (S)-chroman-4-ylamine HCl.

Functional Analogs: Diuretic Benzothiadiazines

Hydrochlorothiazide (HCT) and buthiazide are diuretics with structural similarities in their bicyclic cores:

Compound Name Molecular Formula Core Structure Molecular Weight (g/mol) Therapeutic Use
Hydrochlorothiazide C₇H₈ClN₃O₄S₂ Benzothiadiazine 297.72 Hypertension, edema
Buthiazide C₁₁H₁₄ClN₃O₄S₂ Benzothiadiazine 355.83 Diuretic, antihypertensive

Comparison with Target Compound :

  • Core Heteroatoms : The target compound contains a sulfur atom in the thiochromen ring, whereas benzothiadiazines feature nitrogen and sulfur in a fused ring system.
  • Functional Groups : HCT and buthiazide include sulfonamide groups (-SO₂NH₂), critical for diuretic activity, which are absent in the target compound .

Structural Contrast :

  • Oxo Group : The 4-oxo substituent in the synthesized derivative replaces the amine group in the target compound, altering its electronic profile and bioactivity.
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chlorine) enhance potency in derivatives, suggesting the target compound’s chlorine may similarly influence reactivity .

Table 1: Structural and Physical Properties

Property 6-Chloro-3,4-dihydro-2H-thiochromen-4-ylamine HCl Hydrochlorothiazide (S)-Chroman-4-ylamine HCl
Molecular Formula C₉H₁₁Cl₂NO C₇H₈ClN₃O₄S₂ C₉H₁₂ClNO
Molecular Weight 220.09 g/mol 297.72 g/mol 185.65 g/mol
Key Substituents 6-Cl, 4-NH₂ 6-Cl, SO₂NH₂ 4-NH₂
Bioactivity Antimicrobial research Diuretic Chiral synthesis

Biological Activity

6-Chloro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.

The molecular formula of this compound is C9H11ClN2S, with a molecular weight of approximately 236.17 g/mol. The compound features a thiochromene core with a chlorine atom at the 6-position and an amine group at the 4-position, which may influence its pharmacological properties.

Property Value
Molecular FormulaC9H11ClN2S
Molecular Weight236.17 g/mol
StructureStructure
CAS NumberNot available

Synthesis

The synthesis of this compound typically involves chlorination of the thiochromene derivative followed by amination. Common reagents include thionyl chloride for chlorination and ammonia or amine derivatives for the amination step. The reaction conditions are optimized for yield and purity.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it may interact with specific molecular targets involved in cellular signaling pathways, potentially modulating protein functions and influencing cell survival . This interaction could lead to altered metabolic pathways that are crucial for cancer cell proliferation.

Case Studies

  • Study on Thiochromenone Derivatives : Research demonstrated that thiochromenone derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. The selectivity index for certain derivatives was reported as high as 153 over monocytes .
  • Proteomics Applications : In proteomic studies, compounds similar to this compound have been utilized to modify proteins and peptides, aiding in the elucidation of protein interactions and functions .

Q & A

Q. What are the recommended synthetic routes for 6-chloro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride, and what are the critical parameters affecting yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of thiophenol derivatives with chloro-substituted amines under acidic conditions. Critical parameters include:
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to promote cyclization .
  • Temperature control : Reactions often require reflux in polar aprotic solvents (e.g., DMF) to avoid side reactions .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity, with HPLC monitoring (C18 column, 0.1% TFA in mobile phase) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : ¹H NMR (400 MHz, DMSO-d₆) should show characteristic peaks for the thiochromen ring (δ 2.8–3.2 ppm for dihydro protons) and amine protons (δ 5.5–6.0 ppm). Discrepancies in peak splitting may indicate stereochemical impurities .
  • Mass Spectrometry : ESI-MS in positive ion mode should confirm the molecular ion [M+H]⁺ at m/z corresponding to the molecular formula. Isotopic patterns must align with chlorine presence .
  • HPLC : Use a reversed-phase column (e.g., C8) with UV detection at 254 nm; retention time and peak symmetry validate purity (>98%) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Monitor for color changes (yellowing indicates oxidation) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies in solubility data reported for this compound across different studies?

  • Methodological Answer :
  • Solvent Screening : Use standardized buffers (e.g., PBS pH 7.4, 0.1 M HCl) at 25°C. Note that solubility in DMSO may vary due to residual water content .
  • Analytical Validation : Compare UV-Vis spectrophotometry (λmax ~280 nm) with gravimetric analysis. Discrepancies >5% suggest polymorphic forms or hydration state differences .
  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions, which may artificially reduce measured solubility .

Q. How should researchers design stability studies to assess the degradation pathways of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H₂O₂ (oxidative) at 40°C for 24–72 hours. Monitor via LC-MS for:
  • Acidic conditions : Hydrolysis of the amine group, yielding thiochromen-4-ol derivatives .
  • Oxidative conditions : Sulfoxide/sulfone formation on the thiochromen ring .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated degradation data .

Q. What in vitro models are appropriate for evaluating the biological activity of this compound, and how can cross-reactivity with related compounds be minimized?

  • Methodological Answer :
  • Enzyme Assays : Screen against cysteine proteases (e.g., cathepsin B) due to the thiochromen scaffold’s affinity for thiol-containing active sites. Use fluorogenic substrates (e.g., Z-FR-AMC) with IC₅₀ determination .
  • Selectivity Testing : Compare activity against structurally similar hydrochlorothiazide derivatives to rule off-target effects. Employ competitive binding assays with radiolabeled ligands .
  • Cell-Based Models : Use HEK293 cells transfected with target receptors (e.g., GPCRs) to assess cellular uptake and cytotoxicity (MTT assay) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.